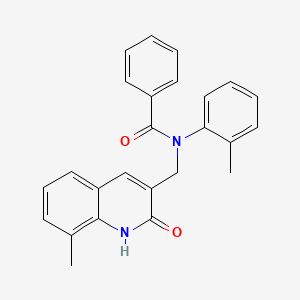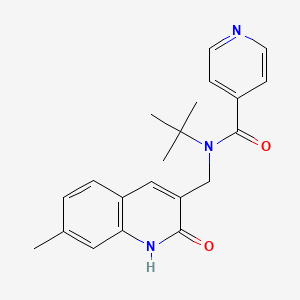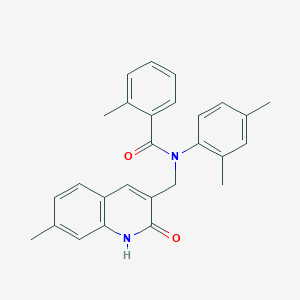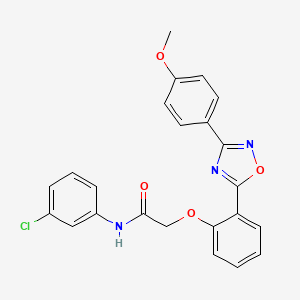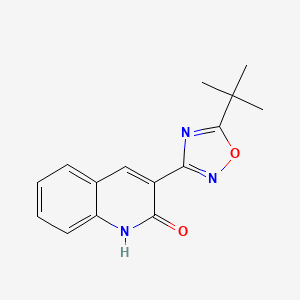
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains a quinoline ring, an oxadiazole ring, and a tert-butyl group. Quinolines are aromatic compounds with a two-ring structure, which are often used in the synthesis of various pharmaceuticals . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, known for their wide range of biological activities. The tert-butyl group is a common substituent in organic chemistry due to its stability.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline and oxadiazole rings, as well as the tert-butyl and hydroxyl substituents. The aromatic rings could potentially undergo electrophilic substitution reactions, while the hydroxyl group could be involved in various reactions such as esterification or ether formation .Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
Quinoline and its derivatives are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Quinoline derivatives have been known to interfere with various biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Result of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol research, including the development of new synthetic methods, the exploration of its potential applications in other fields, and the investigation of its toxicity and safety profiles in vivo. Additionally, this compound could be further studied for its potential as a therapeutic agent for various diseases, including cancer.
Synthesemethoden
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with tert-butyl isocyanate to form 2-(tert-butylcarbamoyl)benzoic acid. This intermediate is then reacted with phosphorus oxychloride to form 2-chloroquinoline-3-carboxylic acid, which is further reacted with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems. In nanotechnology, this compound has been studied for its potential use as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,3)14-17-12(18-20-14)10-8-9-6-4-5-7-11(9)16-13(10)19/h4-8H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZWZYEUVRFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)

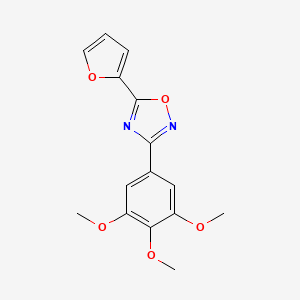

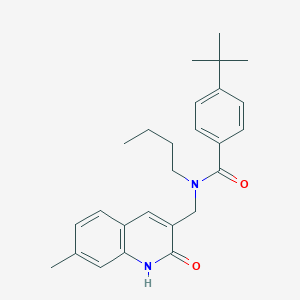


![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
